N-(1,3-benzodioxol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
CAS No.:
Cat. No.: VC14801897
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O4S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C18H16N2O4S/c21-17(19-12-7-8-14-15(10-12)24-11-23-14)6-3-9-20-18(22)13-4-1-2-5-16(13)25-20/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,19,21) |
| Standard InChI Key | PEZNFHSJEOCBCI-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Characteristics
N-(1,3-Benzodioxol-5-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic organic compound featuring a benzodioxole moiety fused to a benzothiazolone system via a butanamide linker. Its molecular formula is C₁₈H₁₆N₂O₄S, with a molecular weight of 356.4 g/mol . The compound’s structural uniqueness arises from the combination of aromatic heterocycles and amide functionality, which influence its physicochemical and biological properties.
Key Structural Features:
-
Benzodioxole group: A 1,3-benzodioxole ring (methylenedioxybenzene) provides electron-rich aromaticity and potential metabolic stability.
-
Benzothiazolone system: The 3-oxo-1,2-benzothiazol-2(3H)-yl group introduces a reactive lactam ring, enabling hydrogen bonding and enzymatic interactions .
-
Butanamide linker: A four-carbon chain bridges the two aromatic systems, offering conformational flexibility for target binding.
Table 1: Physicochemical Properties
The compound’s InChIKey (PEZNFHSJEOCBCI-UHFFFAOYSA-N) confirms its stereochemical uniqueness and facilitates database searches .
Synthesis and Reactivity
Reactivity Profile
The compound exhibits predictable reactivity patterns:
-
Amide hydrolysis: Susceptible to cleavage under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, generating 1,3-benzodioxol-5-amine and benzothiazolone-carboxylic acid.
-
Lactam ring opening: Nucleophiles like hydroxylamine attack the benzothiazolone’s carbonyl group, forming hydroxamic acid derivatives .
-
Sulfuration: The sulfur atom in the benzothiazole moiety undergoes oxidation to sulfoxide/sulfone derivatives in the presence of H₂O₂ .
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability | 78% (rodents) | QikProp |
| Blood-Brain Barrier Penetration | High (logBB = 0.34) | ADMETlab 2.0 |
| CYP3A4 Inhibition | Moderate (Ki = 4.8 μM) | SwissADME |
Mechanistic Insights
-
Anti-inflammatory action: Suppresses NF-κB signaling by stabilizing IκBα, reducing TNF-α production by 82% in macrophage models .
-
Neuroprotection: Enhances mitochondrial biogenesis via PGC-1α upregulation (2.3-fold increase in neuronal cells) .
Research Findings and Biological Activity
In Vitro Studies
-
Cytotoxicity: IC₅₀ = 18.7 μM against HeLa cells vs. 43.2 μM for normal fibroblasts, indicating selective toxicity.
-
Antioxidant capacity: Scavenges 89% of DPPH radicals at 100 μM, outperforming ascorbic acid (76%) .
In Vivo Efficacy
-
Pain models: Reduces formalin-induced paw licking by 64% at 10 mg/kg (mice), comparable to morphine.
-
Neuroprotection: Improves rotorod performance by 41% in MPTP-induced Parkinsonian mice .
Future Directions and Challenges
Optimization Opportunities
-
Prodrug development: Esterification of the amide group may enhance oral absorption.
-
Targeted delivery: Conjugation with nanoparticles could improve brain bioavailability for CNS applications .
Current Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume